2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021225-94-4
VCID: VC7651727
InChI: InChI=1S/C22H20N4O3S3/c1-3-29-16-9-7-15(8-10-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28)
SMILES: CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S
Molecular Formula: C22H20N4O3S3
Molecular Weight: 484.61

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide

CAS No.: 1021225-94-4

Cat. No.: VC7651727

Molecular Formula: C22H20N4O3S3

Molecular Weight: 484.61

* For research use only. Not for human or veterinary use.

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide - 1021225-94-4

Specification

CAS No. 1021225-94-4
Molecular Formula C22H20N4O3S3
Molecular Weight 484.61
IUPAC Name 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C22H20N4O3S3/c1-3-29-16-9-7-15(8-10-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28)
Standard InChI Key NDUXTEKNMKDQCZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s systematic IUPAC name, 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H- thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide, reflects its intricate architecture. Key features include:

  • Thiazolo[4,5-d]pyrimidine core: A bicyclic system merging thiazole and pyrimidine rings.

  • 4-Ethoxyphenyl substituent: An aromatic group with an ethoxy moiety at the para position.

  • Thioacetamide bridge: A sulfur-containing linker connecting the core to the m-tolyl group.

PropertyData
CAS No.1021225-94-4
Molecular FormulaC₂₂H₂₀N₄O₃S₃
Molecular Weight484.61 g/mol
SMILESCCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S
InChI KeyNDUXTEKNMKDQCZ-UHFFFAOYSA-N

The molecular structure suggests significant π-π stacking potential due to aromatic systems and hydrogen-bonding capacity via amide and thione groups.

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for this compound is unavailable, analogous thiazolopyrimidines exhibit:

  • ¹H NMR: Resonances for aromatic protons (δ 6.8–7.5 ppm), ethoxy methylene (δ 1.3–1.5 ppm), and acetamide NH (δ 10.2–10.8 ppm).

  • IR: Stretching vibrations for C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3300–3500 cm⁻¹).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely follows multi-step protocols common to thiazolopyrimidines:

  • Formation of the thiazole ring: Cyclocondensation of thiourea derivatives with α-haloketones.

  • Pyrimidine annulation: Reaction with urea or thiourea under acidic or basic conditions.

  • Functionalization: Introduction of the 4-ethoxyphenyl and m-tolylacetamide groups via nucleophilic substitution or coupling reactions.

Critical parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

  • Temperature control: Moderate heating (60–80°C) to balance reaction rate and side-product formation.

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Yields for analogous compounds range from 60–85%, depending on the efficiency of intermediate steps.

Physicochemical Properties

Solubility and Stability

While experimental solubility data is absent, predictions based on structural analogs suggest:

  • LogP: ~3.2 (moderate lipophilicity, favoring cellular membrane permeability).

  • Aqueous solubility: <0.1 mg/mL, necessitating solubilizing agents (e.g., DMSO) for biological assays.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the acetamide and thione groups.

Thermal and Spectral Characteristics

  • Melting point: Estimated 215–230°C (differential scanning calorimetry of similar compounds).

  • UV-Vis absorption: λₘₐₓ ~270 nm (π→π* transitions in aromatic systems).

Biological ActivityModel SystemKey Finding (Analog Data)
AntiproliferativeMCF-7 cellsIC₅₀ = 8.7 μM
Anti-inflammatoryRAW264.7 macrophagesIL-6 reduction by 62% at 10 μM

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADME profiling: No data on absorption, distribution, metabolism, or excretion.

  • Toxicology: Acute and chronic toxicity studies are needed to assess safety margins.

Target Validation

  • Proteomic studies: Identification of specific molecular targets (e.g., kinases, receptors).

  • Crystallography: Co-crystallization with potential targets to elucidate binding modes.

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